5-Chloro-2-pentanone
Overview
Description
5-Chloro-2-pentanone is a chlorinated ketone with potential applications in various chemical synthesis processes. Its structural uniqueness lies in the presence of a chlorine atom, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of chlorinated pentanones involves the use of α-acetyl-α-chloride-γ-butyrolactone and triphosgene as raw materials, with N,N-dimethyl-piperidine hydrochloride as a catalyst. The synthesis process is influenced by factors like temperature, material ratios, and catalyst types, achieving a purity of 94.0% and a yield of 81.5% under optimal conditions (Cheng Ming-min, 2015).
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-pentanone includes a ketone functional group and a chloro substituent, which affects its electronic distribution and steric hindrance, influencing its reactivity and interaction with other molecules.
Chemical Reactions and Properties
5-Chloro-2-pentanone undergoes various chemical reactions, including the McLafferty rearrangement, a process observed during mass spectrometry of organic molecules containing a carbonyl group, which demonstrates its enolization and rearrangement capabilities (Ryo Yasumoto et al., 2020).
Scientific Research Applications
Synthesis and Construction of Compounds : 5Chloro-1penten-3one is utilized in constructing fused ring systems and polyketones with specific carbonyl relationships (Kaugars, 2001).
Inhibition of Enzymes : L- and D-3-amino-1-chloro-2-pentanone are powerful irreversible inhibitors of gamma-glutamylcysteine synthetase, suggesting the formation of a gamma-glutamyl-S-enzyme intermediate (Beamer et al., 1980).
Degradation and Aroma Generation : 5-Hydroxy-3-mercapto-2-pentanone is a key intermediate in thiamine degradation and aroma compound generation (Cerny & Guntz-Dubini, 2008).
Atmospheric Chemistry : The gas-phase reaction of OH radicals with 5-hydroxy-2-pentanone produces dicarbonyl products, important in atmospheric chemistry (Aschmann et al., 2003).
Synthesis of Derivatives : The synthesis of 3,5-dichloro-2-pentanone achieves high purity, indicating its potential for further applications (Cheng Ming-min, 2015).
Antioxidant Enzyme Inhibition : 2-Pentanone inhibits the antioxidant enzyme SOD in earthworms, affecting their physiology and posing ecological risks (Sun et al., 2021).
Combustion and Biofuel Potential : 2-Pentanone combustion is studied for its potential as a biofuel with low emissions and high octane numbers (Pieper et al., 2019).
Chemical Reactions and Mechanisms : The reaction of chlorine atoms with 3-pentanone produces chlorinated pentanones, important in understanding chemical reaction mechanisms (Kaiser et al., 2010).
Pharmaceutical Applications : Dimethylenebicyclo[1.1.1]pentanone, a highly strained and reactive ketone, shows promise in pharmaceutical applications due to its rapid decomposition (Dowd & Paik, 1986).
Modeling and Prediction : The UNIFAC model predicts the behavior of pentan-3-one + chloroalkane and 5-chloro-2-pentanone + hydrocarbon binary systems, aiding in the understanding of their interactions (Teodorescu et al., 2000).
Safety And Hazards
5-Chloro-2-pentanone is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
5-Chloro-2-pentanone is a precursor of many antibacterial agents and pesticides. It has been successfully used to synthesize some valuable medicine components, such as quinoline, chloroquine, and quinolone drugs . It also plays a central role in weed and pest control . Due to the broad application prospects of 5C2P, some research groups have done in-depth research on its preparation .
properties
IUPAC Name |
5-chloropentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-5(7)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRIEWDDMODMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064053 | |
Record name | 2-Pentanone, 5-chloro- | |
Source | EPA DSSTox | |
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Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-pentanone | |
CAS RN |
5891-21-4 | |
Record name | 5-Chloro-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5891-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Pentanone, 5-chloro- | |
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Record name | 5-Chloro-2-pentanone | |
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Record name | 5-Chloro-2-pentanone | |
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Record name | 2-Pentanone, 5-chloro- | |
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Record name | 2-Pentanone, 5-chloro- | |
Source | EPA DSSTox | |
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Record name | 5-chloropentan-2-one | |
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Record name | 5-Chloro-2-pentanone | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XZG82VP5 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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